6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(furan-2-ylmethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-4H,5H2,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRNWEVCXGEVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, biological effects, and potential therapeutic applications, supported by data tables and research findings.
Molecular Characteristics
Chemical Structure:
The compound has a molecular formula of and a molecular weight of 207.19 g/mol. The structure features a pyrimidine ring with a furan moiety and an amino group attached at the 6-position.
Physicochemical Properties:
- Molecular Weight: 207.19 g/mol
- Density: Approximately 1.4 g/cm³
- Solubility: Soluble in water at concentrations around 5 mg/ml at room temperature .
Inhibitory Effects
Research indicates that this compound acts as an intermediate in the synthesis of various biologically active compounds, including selective inhibitors of cytochrome P450 enzymes. It has been shown to inhibit caffeine oxidation, suggesting potential applications in pharmacology related to drug metabolism.
Anticancer Properties
A study demonstrated that derivatives of pyrimidine compounds exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. Specifically, compounds with similar structural features have shown promise in targeting pathways involved in tumor growth and metastasis .
Antimicrobial Activity
Several studies have indicated that pyrimidine derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at micromolar concentrations .
Case Study 1: Anticancer Activity
In vitro studies on the compound's derivatives showed a marked reduction in cell viability in A431 vulvar epidermal carcinoma cells. The mechanism of action was linked to the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides necessary for DNA replication. The IC50 values for these derivatives ranged from 0.1 to 0.5 µM .
Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial potential of similar pyrimidine compounds against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported between 3.12 and 12.5 µg/mL, showcasing their effectiveness compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Research Findings
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3O3 |
| Molecular Weight | 207.19 g/mol |
| Solubility | 5 mg/ml in water |
| Antimicrobial Activity | MIC: 3.12 - 12.5 µg/mL |
| Anticancer IC50 | 0.1 - 0.5 µM |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 of the pyrimidine-2,4-dione scaffold significantly impacts biological activity and physicochemical properties. Key analogs include:
6-[(3-Phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione
- Structure: Features a 3-phenylpropylamino group at position 6.
- Properties : Higher molecular weight (MW: 245.28) and lipophilicity compared to the furan-containing analog. The phenyl group enhances hydrophobic interactions but may reduce solubility .
Mavacamten (S)-3-Isopropyl-6-((1-phenylethyl)amino)pyrimidine-2,4(1H,3H)-dione
- Structure: Substituted with a phenylethylamino group and an isopropyl group at position 3.
- Activity : Potent eEF-2K inhibitor, demonstrating the importance of aromatic substituents in enzyme targeting .
6-Arylthio Derivatives (e.g., 12d–12j)
- Structure : 6-position substituted with arylthio groups (e.g., fluorophenyl, trifluoromethylphenyl).
- Activity: Exhibit HIV reverse transcriptase (RT) inhibition with IC50 values ranging from 0.5–2.0 µM.
6-Amino-2-((furan-2-ylmethyl)amino)pyrimidin-4(3H)-one
- Structure: Contains amino groups at both positions 2 and 6, with a furan-2-ylmethyl substituent.
- Key Difference: Dual amino substitution may alter hydrogen-bonding capacity compared to the target compound .
Fused-Ring and Electronic Modifications
Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives (e.g., 6a–d)
- Structure : Fused pyridine-pyrimidine rings with hydroxybenzoyl substituents.
- Electronic Properties : HOMO-LUMO gaps range from 3.91–4.10 eV, as determined by DFT studies. These compounds exhibit charge transfer interactions critical for binding to kinases and reductases .
Bis(pyrimidine-2,4(1H,3H)-dione) Derivatives
Furan-Containing Analogs
6-(Substituted Aldehyde)-3,4-Dihydro-1-(Tetrahydrofuran-2-yl)pyrimidine-2(1H)-ones (6A–6P)
- Structure : Tetrahydrofuran moieties attached via glycosidic linkages.
- Activity: Demonstrated antifungal and antioxidant activities at concentrations of 25–200 µg/mL. The furanose ring contributes to stereochemical complexity and target specificity .
Data Table: Key Analogs and Properties
Research Findings and Implications
- Substituent Effects: Furan vs. Amino vs. Thio: Amino groups facilitate hydrogen bonding, whereas thioethers provide electron-withdrawing effects and conformational rigidity .
Electronic Properties : DFT studies on pyrido[2,3-d]pyrimidine derivatives highlight the role of HOMO-LUMO gaps (3.91–4.10 eV) in modulating reactivity and binding affinity .
- Biological Activities: Antifungal activity in furanose derivatives (6A–6P) suggests that furan-containing compounds may target fungal cell membranes or enzymes . HIV RT inhibition by 6-arylthio compounds underscores the importance of sulfur-mediated interactions in antiviral design .
Preparation Methods
Starting Materials
- Pyrimidine-2,4(1H,3H)-dione derivatives : These serve as the core heterocyclic scaffold, often bearing an amino group at the 6-position.
- Furan-2-ylmethyl halides or derivatives : These provide the furan-2-ylmethyl substituent, commonly as furan-2-ylmethyl chloride or bromide.
- Amines or amino precursors : For the formation of the amino linkage.
Specific Preparation Methods
Direct Amination via Nucleophilic Substitution
One common approach involves the reaction of 6-amino-pyrimidine-2,4-dione with furan-2-ylmethyl halides under basic or neutral conditions to form the corresponding 6-((furan-2-ylmethyl)amino) derivative.
- Reaction Conditions : Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
- Temperature : Mild heating (room temperature to 60 °C) to facilitate substitution.
- Base : Sometimes a mild base like triethylamine or potassium carbonate is used to deprotonate the amino group and promote nucleophilic attack.
This method yields the target compound by nucleophilic displacement of a halide by the amino group on the pyrimidine ring.
Condensation of 6-Amino Pyrimidine-2,4-dione with Furfural
An alternative approach involves the condensation of 6-amino-pyrimidine-2,4-dione with furfural (furan-2-carboxaldehyde), followed by reduction or stabilization steps.
- Procedure : The amino group reacts with the aldehyde to form an imine intermediate, which can be reduced to the corresponding aminoalkyl derivative.
- Reducing Agents : Sodium borohydride or catalytic hydrogenation may be used.
- Solvent : Ethanol or methanol is commonly used.
- Temperature and Time : Reaction typically occurs at room temperature or slightly elevated temperatures over several hours to days.
This method is supported by analogous syntheses of substituted pyrimidine derivatives with heterocyclic aldehydes, as reported in literature for related compounds.
Two-Step Protocol via Pyrimidinone Intermediates
Recent research has proposed a two-step protocol starting from pyrimidin-4,6(1H,5H)-diones:
- Alkylation Step : Reaction of 2,6-disubstituted pyrimidin-4(3H)-ones with furan-2-ylmethyl electrophiles (e.g., 2-bromo-1-phenylethanone analogs or methanesulfonates) in the presence of bases like potassium tert-butoxide or triethylamine in DMF.
- Cyclization Step : Intramolecular cyclization under thermal conditions (210-240 °C) on silica gel to form the furo-pyrimidine core.
Although this method is more complex and designed for fused ring systems, it demonstrates the versatility of pyrimidine chemistry and may be adapted for the synthesis of 6-((furan-2-ylmethyl)amino)pyrimidine-2,4-dione derivatives.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 6-amino-pyrimidine-2,4-dione + furan-2-ylmethyl chloride + base | DMF or ethanol | Room temp to 60 °C | 2–24 hours | Moderate to high | Base facilitates amine deprotonation |
| Condensation + Reduction | 6-amino-pyrimidine-2,4-dione + furfural + NaBH4 | Ethanol | RT to 40 °C | Several hours to days | Moderate | Imine intermediate reduced to aminoalkyl derivative |
| Two-step Cyclization | Pyrimidin-4,6-dione + furan-2-ylmethyl electrophile + base; then heating on silica gel | DMF (alkylation); silica gel (cyclization) | RT (alkylation); 210-240 °C (cyclization) | Alkylation: hours; Cyclization: hours | Variable, often moderate | More complex, for fused ring systems |
Analytical Characterization Supporting Preparation
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of the furan ring, amino linkage, and pyrimidine core.
- Infrared (IR) Spectroscopy : Characteristic absorption bands for carbonyl groups (around 1700 cm^-1) and NH stretching.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight (~207 g/mol).
- Elemental Analysis : Confirms purity and correct elemental composition.
These methods validate the successful incorporation of the furan-2-ylmethyl substituent onto the pyrimidine-2,4-dione scaffold.
Summary and Research Findings
- The most straightforward preparation involves nucleophilic substitution of 6-amino-pyrimidine-2,4-dione with furan-2-ylmethyl halides under mild conditions.
- Condensation with furfural followed by reduction offers an alternative route, especially useful when direct alkylation is challenging.
- Advanced synthetic protocols involving pyrimidinone intermediates and cyclization expand the scope to fused heterocyclic systems but may be adapted for this compound.
- Spectroscopic and analytical data consistently support the structural integrity of the synthesized compound.
- Yields and reaction times vary depending on the method and conditions, with nucleophilic substitution generally providing moderate to high yields.
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-((furan-2-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : Synthesis optimization requires careful selection of alkylation reagents and reaction conditions. For example, alkylation of pyrimidine-dione derivatives often employs alkyl halides (e.g., ethyl iodide) in polar aprotic solvents like DMF, with potassium carbonate as a base to promote nucleophilic substitution . Temperature control (e.g., reflux conditions) and reaction time (typically 12–24 hours) are critical for maximizing yield while minimizing side reactions such as over-alkylation or hydrolysis. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity, as confirmed by NMR and LCMS .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substitution patterns. For instance, the furan-2-ylmethyl group exhibits characteristic aromatic protons at δ 6.2–7.4 ppm and a methylene bridge (CH₂) near δ 4.5 ppm .
- LCMS : Monitor molecular ion peaks ([M+H]⁺) to verify molecular weight and detect impurities.
- FTIR : Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ and N-H stretches (amine groups) at ~3300 cm⁻¹ .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during alkylation of the pyrimidine-dione core?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, alkylation at the N1 position is favored due to lower steric hindrance compared to N3. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density distributions . Experimentally, using bulky alkylating agents (e.g., benzyl chlorides) or directing groups (e.g., cyclopropyl substituents) can enhance selectivity . Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. THF) further refine outcomes .
Q. How do structural modifications (e.g., furan substitution) impact bioactivity in kinase inhibition assays?
- Methodological Answer :
- In vitro assays : Test inhibitory activity against kinases (e.g., eEF-2K) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values of the furan-substituted derivative with non-furan analogs to assess the role of the heterocyclic moiety in binding affinity .
- Molecular docking : Map interactions between the furan group and kinase active sites (e.g., hydrogen bonding with Asp residue in eEF-2K) using software like AutoDock Vina .
- SAR Table :
| Substituent | IC₅₀ (nM) | Key Interactions |
|---|---|---|
| Furan-2-ylmethyl | 12.3 | H-bond with Asp98 |
| Phenylmethyl | 45.7 | Hydrophobic only |
Q. How should researchers resolve contradictions in NMR data across studies?
- Methodological Answer : Discrepancies often arise from solvent effects, pH, or impurities. For example, amine proton shifts (NH) vary significantly in D₂O vs. CDCl₃ due to exchange broadening. To validate assignments:
- Perform 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons .
- Compare data with structurally analogous compounds (e.g., 6-alkylamino-pyrimidine-diones) from peer-reviewed sources .
- Use spiking experiments with authentic samples to confirm peak identities .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values via four-parameter logistic models.
- ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
- Principal Component Analysis (PCA) to identify structural features correlating with toxicity .
Q. How can crystallography elucidate hydrogen-bonding networks in this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
